molecular formula C22H22ClN3O4 B11031459 3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

Cat. No.: B11031459
M. Wt: 427.9 g/mol
InChI Key: UTWXVMPTXQHJEY-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzohydrazide moiety and a pyrrolidinone ring.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

InChI

InChI=1S/C22H22ClN3O4/c1-13(2)21(29)26(24-20(28)15-5-4-6-16(23)11-15)18-12-19(27)25(22(18)30)17-9-7-14(3)8-10-17/h4-11,13,18H,12H2,1-3H3,(H,24,28)

InChI Key

UTWXVMPTXQHJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C(=O)C(C)C)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzohydrazide moiety: This involves the reaction of a hydrazine derivative with a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide is a complex organic compound notable for its potential biological activity. With a molecular weight of approximately 367.84 g/mol, its structure includes a chloro group, a pyrrolidine ring, and a hydrazide functional group, which may contribute to its interaction with various biological systems. This article delves into the biological activity of this compound, exploring its synthesis, mechanisms of action, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound's unique structure allows for diverse interactions within biological systems. The presence of multiple functional groups enhances its reactivity and potential therapeutic effects. Below is a summary of its structural features:

Feature Description
Molecular Formula C_{18}H_{21}ClN_{2}O_{3}
Molecular Weight 367.84 g/mol
Functional Groups Chloro group, pyrrolidine ring, hydrazide

Preliminary studies suggest that this compound may exhibit various biological activities due to its complex structure. The following mechanisms have been proposed:

  • Antimicrobial Activity : The hydrazide functional group is known to enhance antimicrobial properties by disrupting bacterial cell walls.
  • Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity through inhibition of cyclooxygenase enzymes.
  • Insecticidal Properties : Research indicates potential larvicidal activity against Aedes aegypti, a vector for several viral diseases.

Case Studies

  • Insecticidal Activity : A study evaluated the larvicidal effectiveness of related compounds against Aedes aegypti. It was found that certain derivatives exhibited significant larvicidal activity with LC50 values comparable to established insecticides . This suggests that this compound could be a candidate for further development in vector control strategies.
  • Antimicrobial Evaluation : Another study focused on the synthesis and biological evaluation of hydrazone derivatives indicated that structural modifications could lead to enhanced antimicrobial properties. The presence of an aromatic ring and electron-withdrawing groups like chlorine were found to be beneficial for activity .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Structural Features Biological Activity
3-Chloro-N'-[1-(4-methylphenyl)-1H-pyrazole]Contains a pyrazole ringPotential anti-inflammatory effects
N'-(4-Methylphenyl)-N-[1-(pyridin-2-yl)]hydrazinePyridine substituentAntimicrobial activity
4-ChlorobenzohydrazideSimple hydrazide structureBasic scaffold for further modifications

Research Findings

Recent findings emphasize the importance of the compound's unique structural features in enhancing its biological activity. For instance, the incorporation of specific substituents can significantly affect the compound's interaction with biological targets. The following points summarize key findings from recent studies:

  • Compounds with electron-withdrawing groups (like chlorine) often exhibit increased potency against microbial strains.
  • The presence of multiple reactive sites allows for diverse mechanisms of action, making the compound versatile in therapeutic applications.
  • Structural analogs have shown promise in various pharmacological activities, indicating that modifications could lead to improved efficacy.

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